5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety is often associated with diverse pharmacological properties, making it a focal point for drug discovery and development.
The compound can be synthesized through various chemical methods, which have been explored in recent literature. These methods often involve the reaction of amidoximes with carboxylic acids or their derivatives under specific conditions to form 1,2,4-oxadiazole derivatives.
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole can be achieved using several synthetic routes:
In one reported synthesis, a mixture of substituted benzonitrile and hydroxylamine hydrochloride was refluxed in an ethanol-water mixture. The resultant intermediate was treated with chloroacetyl chloride to yield the target oxadiazole after purification steps including recrystallization .
The molecular structure of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole consists of:
The molecular formula is , indicating it contains eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. The compound's molecular weight is approximately 180.18 g/mol.
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazole derivatives:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The biological activity of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is thought to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that some derivatives demonstrate effective inhibition against drug-resistant leukemia cell lines with EC50 values ranging from 5.5 to 13.2 µM .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole and its derivatives have significant applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked renewed interest [4]. Early pharmacological investigations in the 1940s culminated in the 1960s with Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant [4] [9]. This breakthrough validated the scaffold’s therapeutic potential and catalyzed extensive research. Over the subsequent four decades, numerous derivatives entered clinical use, including:
A pivotal discovery occurred in 2011 with the isolation of natural 1,2,4-oxadiazole alkaloids (phidianidines A and B) from the sea slug Phidiana militaris. These compounds demonstrated significant cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors, proving the scaffold’s biological relevance beyond synthetic chemistry [4] [9]. This historical trajectory underscores the transition from serendipitous discovery to rational drug design.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1940s | Preliminary bioactivity screening | Revealed antimicrobial potential |
1960 | Oxolamine approval | First therapeutic agent (antitussive) |
1980-2010 | Butalamine, Fasiplon, Pleconaril approvals | Expansion into cardiovascular/CNS/virology |
2011 | Phidianidine isolation | First natural 1,2,4-oxadiazoles with cytotoxic activity |
2014 | Ataluren approval | Treatment for genetic disorders |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability while preserving pharmacodynamic profiles. Key advantages include:
Structure-Activity Relationship (SAR) studies demonstrate that 3,5-disubstitution patterns significantly influence potency. For example, antimicrobial 1,2,4-oxadiazoles with para-hydroxyl or methoxy groups on the phenyl ring (e.g., compound 18b/d) showed Gram-selectivity, while ortho-substitutions reduced activity [2] [9]. This tunability makes the ring ideal for optimizing pharmacokinetics while maintaining efficacy.
Table 2: Bioisosteric Advantages Over Traditional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low | High | Extended half-life |
Dipole moment | ~1.7-1.8 D | ~3.9 D | Improved polar interactions with targets |
Hydrogen-bonding capacity | Donor/acceptor | Acceptor only | Reduced off-target binding |
Metabolic susceptibility | High | Moderate | Lower metabolite-related toxicity |
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole exemplifies the strategic fusion of oxadiazole robustness with pyridine’s coordination capacity. Its structural advantages include:
Computational analyses reveal that methyl substitution at C5 increases hydrophobicity (LogP increase by ~0.4 units) without sterically hindering the pyridine’s nitrogen [3] [10]. This balance is evident in antileishmanial derivatives where N-cyclohexyl-1,2,4-oxadiazoles with pyridine groups exhibited IC₅₀ values <10 μM while maintaining low cytotoxicity (SI > 15) [10]. The scaffold’s drug-likeness is further validated by SwissADME predictions showing compliance with Lipinski’s rule of five (MW: 161.16 g/mol; HBD: 0; LogP: 1.3) [10].
Table 3: Impact of Pyridine Substitution Patterns on Drug Properties
Positional Isomer | LogP | TPSA (Ų) | Key Biological Effect | Application Example |
---|---|---|---|---|
2-Pyridyl | 1.32 | 48.3 | Bidentate chelation; Enhanced target affinity | G-quadruplex stabilizers [7] |
3-Pyridyl | 1.29 | 48.3 | Reduced steric hindrance | Antibacterials [3] |
4-Pyridyl | 1.25 | 48.3 | Increased solubility; Weaker coordination | Kinase inhibitors [4] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0